molecular formula C20H22N2O3 B2926274 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 1421500-92-6

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No. B2926274
CAS RN: 1421500-92-6
M. Wt: 338.407
InChI Key: VUBFHTJKXXLVTP-UHFFFAOYSA-N
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Description

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(m-tolyl)oxalamide, also known as HNTMO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxalamide family of compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Pharmacological Significance and Therapeutic Applications

One study explores the discovery of a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, which is significant for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) (H. Kurata et al., 2017). The focus on the dihydronaphthalene core for inducing conformational constraint highlights the importance of structurally related compounds in developing selective therapeutic agents.

Molecular Interactions and Binding Affinities

Research into the binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives at sigma(1) and sigma(2) receptors illustrates the potential for these compounds in PET experiments and tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (F. Berardi et al., 2005). This research underscores the significance of tetrahydronaphthalen derivatives in investigating receptor-ligand interactions and their implications in drug design.

Synthetic and Structural Analysis

The synthesis and structural analysis of tetrahydronaphthalene derivatives, as discussed in the context of efforts towards the total synthesis of elisabethin A, provide insights into the molecular configurations and conformations of these compounds. The study of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and related structures offers a glimpse into the complexity and versatility of tetrahydronaphthalene derivatives in synthetic chemistry (M. Kaiser et al., 2023).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-4-8-17(11-14)22-19(24)18(23)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFHTJKXXLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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